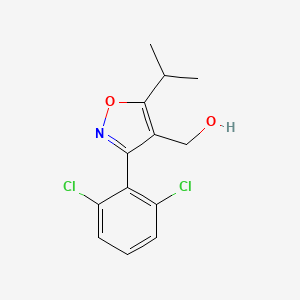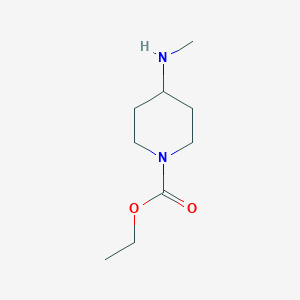
(3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl)methanol
Vue d'ensemble
Description
(3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl)methanol, commonly referred to as 3-DCIPM, is a synthetic phenolic compound with a wide range of applications in the scientific research and laboratory settings. It is a colorless, odorless, crystalline solid with a melting point of approximately 200°C. 3-DCIPM has been used in numerous studies to investigate the effects of various compounds on biochemical and physiological processes such as gene expression, enzyme activity, cell proliferation, and protein synthesis.
Applications De Recherche Scientifique
Antibacterial Applications
This compound has been studied for its potential antibacterial properties. The presence of the dichlorophenyl group may contribute to its ability to inhibit bacterial growth. Research suggests that modifications in the structure of such compounds can result in a broad spectrum of biological activities, including antibacterial effects .
Antifungal Applications
Similar to its antibacterial uses, this molecule may also serve as a base for antifungal agents. The isoxazole ring, a common feature in many pharmacologically active molecules, could be responsible for disrupting fungal cell wall synthesis or function .
Anti-inflammatory Properties
Compounds with similar structures have been known to exhibit anti-inflammatory properties. The isopropyl group attached to the isoxazole ring might interact with enzymes or receptors involved in the inflammatory process, providing a pathway for developing new anti-inflammatory drugs .
Antioxidant Potential
The molecular structure suggests that it could act as an antioxidant. This activity is crucial in preventing oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer .
Cancer Research
The dichlorophenyl group has been associated with antitumor activities. This compound could be a precursor or a candidate for designing drugs aimed at cancer treatment, possibly through mechanisms involving cell cycle arrest or apoptosis induction .
Synthesis of Heterocyclic Compounds
Chalcones, which have structural similarities to this compound, are well-known intermediates for synthesizing various heterocyclic compounds. These heterocycles are significant in pharmaceuticals, agrochemicals, and dyes .
Enzyme Inhibition
Due to its unique structure, this compound might act as an enzyme inhibitor, potentially leading to therapeutic applications in diseases where enzyme regulation is disrupted, such as metabolic disorders or viral infections .
Chemical Research and Development
In chemical synthesis, this compound could be used to develop new synthetic pathways or as a building block for more complex molecules. Its structural features make it a valuable compound for chemical research and development .
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and properties of the compound.
Mode of Action
The compound might interact with its targets by forming bonds with specific sites on the target molecules, leading to changes in their function .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For example, it could inhibit or activate enzymes, alter signal transduction pathways, or affect gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical properties. For example, its solubility could affect its absorption and distribution, and its chemical structure could influence how it’s metabolized and excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cellular function to the death of the cell .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO2/c1-7(2)13-8(6-17)12(16-18-13)11-9(14)4-3-5-10(11)15/h3-5,7,17H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFSDLYZZTWMQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445844 | |
| Record name | [3-(2,6-Dichlorophenyl)-5-(propan-2-yl)-1,2-oxazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl)methanol | |
CAS RN |
278597-30-1 | |
| Record name | [3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl]methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=278597-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(2,6-Dichlorophenyl)-5-(propan-2-yl)-1,2-oxazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(Imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1588982.png)


![5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1588988.png)





